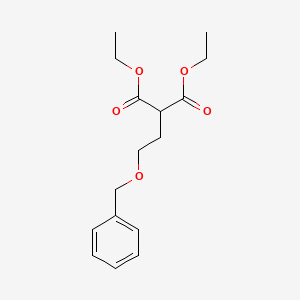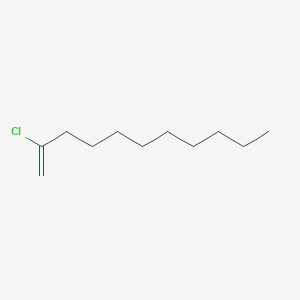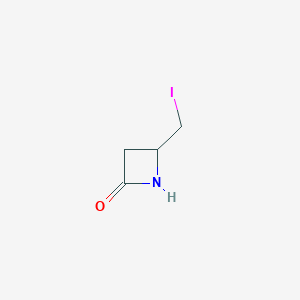
5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole
Übersicht
Beschreibung
“5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The “5-(2-methoxyphenyl)” indicates that a phenyl ring with a methoxy group at the 2-position is attached to the 5-position of the pyrrole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or similar method, followed by the attachment of the phenyl ring. The methoxy group could be introduced through a Williamson ether synthesis or similar method .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and phenyl rings, and the methoxy group. The pyrrole ring is aromatic and contributes to the compound’s stability .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole and phenyl rings, and the methoxy group. The pyrrole ring, being aromatic, is relatively stable but can undergo electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrole and phenyl rings, and the methoxy group. For example, the compound is likely to be relatively stable due to the aromaticity of the pyrrole ring .
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-Inflammatory Activity
5-(2-Methoxyphenyl)-3,4-dihydro-2H-pyrrole and its derivatives have been studied for their potential analgesic and anti-inflammatory activities. A study found that 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid and its p-methoxy compound showed high potency as analgesic agents in humans. These compounds were selected based on their effectiveness in mouse phenylquinone writhing assays and minimal gastrointestinal erosion in rats during chronic administration. The study suggests that these compounds could serve as potential anti-inflammatory agents (Muchowski et al., 1985).
Synthesis and Chemical Properties
5-(2-Methoxyphenyl)-3,4-dihydro-2H-pyrrole has been a subject of interest in chemical synthesis research. One study describes a method for synthesizing 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazines by interacting methylenactive (2-fluorophenyl)sulfones with homologues of 5-methoxy-3,4-dihydro-2H-pyrrole (Grevtsov et al., 2013). Another research highlights the formation of metal-lustrous organic crystals from derivatives of 2-aryl-1-(4-methoxyphenyl)-5-(5-tricyanoethenyl-2-thienyl)pyrroles, indicating its potential in material sciences (Ogura et al., 2006).
Photoluminescent Properties
The compound has been used in the synthesis of new photoluminescent materials. A study discusses the synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units. These polymers exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility and processability (Beyerlein & Tieke, 2000).
Antimicrobial Activity
There is also research exploring the antimicrobial properties of derivatives of 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole. A study synthesized a series of thesederivatives and evaluated their in vitro antimicrobial activities. The results indicated that the compounds have good antibacterial and antifungal properties, with the activity increasing with the introduction of a methoxy group in the structure (Hublikar et al., 2019).
Potential in Organic Optoelectronic Materials
The compound's derivatives have been investigated for their potential application in organic optoelectronic materials. A study on symmetrically substituted diketopyrrolopyrrole derivatives, which were synthesized under mild conditions, demonstrated that these compounds show a gradual red-shift in maximum absorption and emission bands with an increase in the electron-donating strength of the substituent. This property indicates potential applications in novel organic optoelectronic materials and biological systems (Zhang et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWNUQUSUZFYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504798 | |
| Record name | 5-(2-Methoxyphenyl)-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole | |
CAS RN |
98464-65-4 | |
| Record name | 5-(2-Methoxyphenyl)-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B1315074.png)


![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)





![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)

![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)

